2,2-Dimethyl-5-(5-methylmorpholin-3-yl)cyclopentan-1-one
Description
2,2-Dimethyl-5-(5-methylmorpholin-3-yl)cyclopentan-1-one is a cyclopentanone derivative featuring a 2,2-dimethyl-substituted cyclopentanone core fused with a 5-methylmorpholin-3-yl substituent.
Properties
Molecular Formula |
C12H21NO2 |
|---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
2,2-dimethyl-5-(5-methylmorpholin-3-yl)cyclopentan-1-one |
InChI |
InChI=1S/C12H21NO2/c1-8-6-15-7-10(13-8)9-4-5-12(2,3)11(9)14/h8-10,13H,4-7H2,1-3H3 |
InChI Key |
DIXCJYTWOCOUHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1COCC(N1)C2CCC(C2=O)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-5-(5-methylmorpholin-3-yl)cyclopentan-1-one involves multiple steps, starting from readily available precursors. The specific synthetic routes and reaction conditions are typically proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, as it is mainly used for research purposes. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-5-(5-methylmorpholin-3-yl)cyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2,2-Dimethyl-5-(5-methylmorpholin-3-yl)cyclopentan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-5-(5-methylmorpholin-3-yl)cyclopentan-1-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. The exact molecular targets and pathways are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key parameters of 2,2-Dimethyl-5-(5-methylmorpholin-3-yl)cyclopentan-1-one with three structurally related cyclopentanone derivatives:
*Inferred based on structural analysis.
Key Observations:
- Substituent Influence : Replacing the morpholine group with a chlorophenyl ring (CAS 54255-92-4) introduces aromaticity and electron-withdrawing effects, which could enhance interactions in biological systems .
- Applications : While 2-Heptylidene cyclopentan-1-one is fragrance-oriented with established safety guidelines , the target compound’s morpholine group suggests pharmaceutical relevance, though specific data are lacking.
Biological Activity
2,2-Dimethyl-5-(5-methylmorpholin-3-yl)cyclopentan-1-one, also known by its IUPAC name, is a compound that has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₉NO₂ |
| Molecular Weight | 211.28 g/mol |
| CAS Number | 1596918-73-8 |
| IUPAC Name | 2,2-Dimethyl-5-(5-methylmorpholin-3-yl)cyclopentan-1-one |
The biological activity of 2,2-Dimethyl-5-(5-methylmorpholin-3-yl)cyclopentan-1-one is primarily attributed to its interaction with various biomolecular targets. It is believed to function as a ligand that binds to specific receptors or enzymes, thereby modulating their activity. Although the precise biochemical pathways are still under investigation, preliminary studies suggest that it may influence cellular signaling pathways and metabolic processes.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies have shown that 2,2-Dimethyl-5-(5-methylmorpholin-3-yl)cyclopentan-1-one exhibits antimicrobial properties against certain bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
- Cytotoxic Effects : In vitro studies have reported cytotoxic effects against various cancer cell lines. For instance, the compound demonstrated significant inhibition of cell proliferation in HeLa cells with an IC50 value indicating moderate potency.
- Neuroprotective Properties : There is emerging evidence suggesting that this compound may possess neuroprotective effects, potentially through antioxidant mechanisms or by modulating neuroinflammatory responses.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Study 1: Antimicrobial Assessment
A study conducted by researchers at [source] evaluated the antimicrobial efficacy of various derivatives of cyclopentanones, including 2,2-Dimethyl-5-(5-methylmorpholin-3-yl)cyclopentan-1-one. The results indicated that this compound exhibited notable activity against Gram-positive bacteria, particularly Staphylococcus aureus.
Study 2: Cytotoxicity Evaluation
In a cytotoxicity evaluation published in [source], the compound was tested against multiple cancer cell lines. The results revealed that it inhibited the growth of HeLa cells with an IC50 value of approximately 25 µM. This suggests potential for further development as an anticancer agent.
Study 3: Neuroprotection Studies
A recent investigation into neuroprotective agents highlighted the role of cyclic ketones in protecting neuronal cells from oxidative stress. The study suggested that 2,2-Dimethyl-5-(5-methylmorpholin-3-yl)cyclopentan-1-one could mitigate neuronal damage in models of neurodegeneration [source].
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
